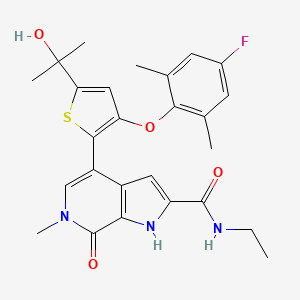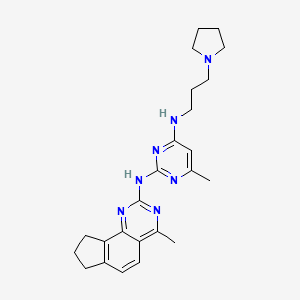
Antitumor agent-84
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-84 is a compound known for its potent antitumor properties. It functions as a G-quadruplex ligand, stabilizing various G-quadruplex DNA structures. This stabilization is crucial in inhibiting the proliferation of cancer cells, making this compound a promising candidate in cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-84 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antitumor activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the condensation of specific aromatic amines with aldehydes under acidic conditions to form the quinazoline-pyrimidine core.
Functional Group Introduction: Various functional groups are introduced through nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonyl chlorides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-throughput screening methods ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Antitumor agent-84 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles in the presence of nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced or modified antitumor properties. These derivatives are often tested for their efficacy in inhibiting cancer cell proliferation .
Aplicaciones Científicas De Investigación
Antitumor agent-84 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study G-quadruplex DNA stabilization and its effects on molecular interactions.
Biology: Investigated for its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in targeting specific DNA structures within cancer cells.
Industry: Utilized in the development of new antitumor drugs and diagnostic tools for cancer detection
Mecanismo De Acción
Antitumor agent-84 exerts its effects by stabilizing G-quadruplex DNA structures, which are four-stranded DNA configurations found in the promoter regions of oncogenes. By stabilizing these structures, this compound inhibits the transcription of oncogenes, leading to reduced cancer cell proliferation and increased apoptosis. The molecular targets include c-MYC, KRAS, and other oncogenes involved in cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: These compounds also target G-quadruplex DNA structures but may have different functional groups that affect their efficacy and selectivity.
Platinum-Based Antitumor Agents: These compounds, such as cisplatin, form covalent bonds with DNA, leading to DNA crosslinking and apoptosis. .
Uniqueness of Antitumor agent-84
This compound is unique due to its high selectivity for G-quadruplex DNA structures and its ability to stabilize multiple G-quadruplex configurations. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other antitumor agents .
Propiedades
Fórmula molecular |
C24H31N7 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
6-methyl-2-N-(4-methyl-8,9-dihydro-7H-cyclopenta[h]quinazolin-2-yl)-4-N-(3-pyrrolidin-1-ylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H31N7/c1-16-15-21(25-11-6-14-31-12-3-4-13-31)28-23(26-16)30-24-27-17(2)19-10-9-18-7-5-8-20(18)22(19)29-24/h9-10,15H,3-8,11-14H2,1-2H3,(H2,25,26,27,28,29,30) |
Clave InChI |
KSIHVGLKZIMFRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC2=NC(=C3C=CC4=C(C3=N2)CCC4)C)NCCCN5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


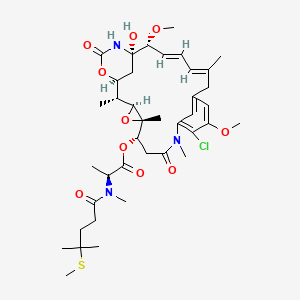

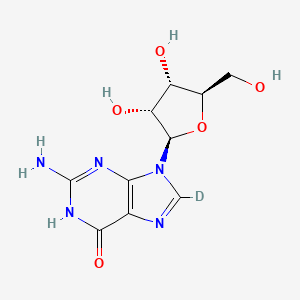

![(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)

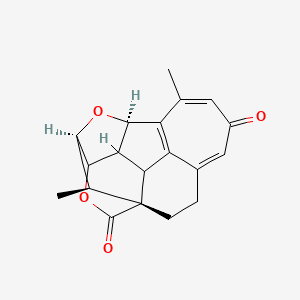
![9-[(1R,9R,10R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B12406391.png)
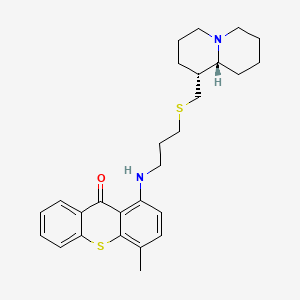
![1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406399.png)
![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)
![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)
